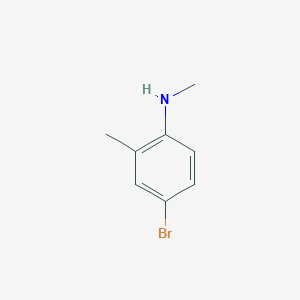

4-bromo-N,2-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZTYYHYOULJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621931 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59557-89-0 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-bromo-N,2-dimethylaniline (CAS No. 59557-89-0). Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomers and outlines a proposed synthetic pathway. All quantitative data is summarized in structured tables for clarity.

Core Chemical Properties

This compound is a halogenated aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a methyl group at position 2, and a methylamino group at the N1 position. The methyl group at the C2 position introduces significant steric hindrance around the nitrogen atom, which modulates the compound's reactivity compared to its less hindered isomers.[1]

There is conflicting information regarding the physical state of this compound. While some suppliers list it as a crystalline solid with a melting point of 52-54°C, at least one safety data sheet describes it as a liquid.[1] Given that the closely related isomer 4-bromo-N,N-dimethylaniline is a solid with a similar melting point, it is plausible that this compound is a low-melting solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59557-89-0 | [1][3] |

| Molecular Formula | C₈H₁₀BrN | [3] |

| Molecular Weight | 200.08 g/mol | [1][3] |

| Physical State | Crystalline Solid / Liquid (Conflicting Reports) | [1] |

| Melting Point | 52–54 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water, soluble in methanol. | [1] |

| Storage | Store in a cool, dark place under an inert atmosphere. Recommended storage at 2-8°C. | [4] |

Reactivity and Synthetic Overview

The chemical behavior of this compound is influenced by its structural features. The bromine atom serves as a leaving group in various cross-coupling reactions, while the methylamino group and the aromatic ring can participate in other transformations. The steric bulk from the C2-methyl group can decrease reaction yields in certain catalytic processes when compared to its isomer, 4-bromo-N,N-dimethylaniline.[1] This compound is recognized as a precursor in the synthesis of specialized molecules, such as certain heterocyclic quinolones.[1]

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols adapted from the synthesis of structurally related compounds.

Protocol 1: Synthesis of 4-bromo-2-methylaniline (Intermediate)

This protocol is adapted from a patented process for the synthesis of 4-bromo-2-methylaniline.[5]

Step 1a: Acetylation of o-Toluidine

-

In a 3L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 10-11g of o-toluidine and 11-13g of acetic anhydride.[5]

-

Stir the mixture and maintain a constant temperature of 50-70°C.[5]

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[5]

-

Wash and dry the precipitate to obtain N-(2-methylphenyl)acetamide as white, needle-shaped crystals.[5]

Step 1b: Bromination

-

In a single-port flask, add the N-(2-methylphenyl)acetamide from the previous step, 17-18g of N-bromosuccinimide, and 40-60mL of carbon tetrachloride.[5]

-

Stir the mixture rapidly and reflux for 4 hours.[5]

-

Cool the mixture and let it stand.

-

Wash the resulting solid with hot solvent and dry to obtain N-(4-bromo-2-methylphenyl)acetamide.[5]

Step 1c: Hydrolysis

-

In a beaker, add the N-(4-bromo-2-methylphenyl)acetamide and reflux for 1.5-2.5 hours with 25-35mL of concentrated hydrochloric acid and 45-55mL of freshly distilled dioxane.[5]

-

After reflux, neutralize the reaction solution with ammonia liquor until the pH is 8-10.[5]

-

Filter any precipitate and allow the filtrate to stand and separate into phases.

-

Retain the organic phase, wash it twice, and dry it over anhydrous magnesium sulfate to yield 4-bromo-2-methylaniline.[5]

Protocol 2: N-methylation of 4-bromo-2-methylaniline (Proposed)

This protocol is a general procedure for the N-methylation of anilines using methanol, adapted from published literature.[6]

-

In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv), a Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 equiv).[6]

-

Add 1 mL of anhydrous methanol to the tube.[6]

-

Seal the Schlenk tube and heat the mixture at 140°C for 12 hours.[6]

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

Table 2: Spectroscopic Data of this compound Isomers

| Isomer | CAS No. | ¹H NMR Data | ¹³C NMR Data | IR Data | Mass Spectra | Source(s) |

| 4-bromo-N,N-dimethylaniline | 586-77-6 | Available | Available | Available | Available | [2][7][8][9] |

| 4-bromo-2,3-dimethylaniline | 22364-25-6 | Not Available | Not Available | Available | Available | [10] |

| 4-bromo-2,6-dimethylaniline | 24596-19-8 | Available | Available | Conforms to structure | Not Available | [11] |

Structural Comparison and Reactivity

The substitution pattern on the aniline ring significantly impacts the molecule's properties. The steric hindrance caused by the 2-methyl group in this compound is a key differentiator from its isomers.

Caption: Comparison of this compound with its isomers.

Safety and Handling

Halogenated anilines as a class of compounds are noted for their potential environmental persistence and harm to living organisms.[1] Specific safety data for this compound indicates it is classified as causing acute oral toxicity (Category 4). Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Research Directions

This compound serves as a chemical intermediate in organic synthesis.[1] Its utility in the preparation of specialized molecules like heterocyclic quinolones suggests its potential in medicinal chemistry and drug development.[1]

A significant area for future research is the development of novel catalytic systems or synthetic methods to overcome the steric challenges posed by the C2-methyl group, which could improve reaction yields and efficiency for large-scale synthesis.[1] Furthermore, exploring a broader range of chemical transformations, such as C-H arylation, could expand its applications in organic chemistry.[1] As of now, there is no available information on its interaction with biological signaling pathways.

References

- 1. This compound | 59557-89-0 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 59557-89-0 | MFCD11151443 | this compound [aaronchem.com]

- 4. 59557-89-0|this compound|BLD Pharm [bldpharm.com]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [chemicalbook.com]

- 9. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 10. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 185190250 [thermofisher.com]

Technical Guide: 4-Bromo-N,N-dimethylaniline

CAS Number: 586-77-6

Abstract: This technical guide provides a comprehensive overview of 4-bromo-N,N-dimethylaniline, a significant intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, experimental protocols for synthesis and purification, and key applications of this compound. All quantitative data is presented in tabular format for ease of reference, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

4-Bromo-N,N-dimethylaniline (CAS 586-77-6) is an aromatic amine that serves as a versatile building block in organic chemistry.[1] Its structure, which includes a bromine atom and a dimethylamino group on a benzene ring, provides two reactive sites for various chemical transformations.[1] The bromine atom is amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the electron-donating dimethylamino group activates the aromatic ring.[2] This dual reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Notably, it is a key intermediate in the synthesis of the medication Mifepristone.[4][5]

Physicochemical Properties

The physical and chemical properties of 4-bromo-N,N-dimethylaniline are summarized in the tables below. The compound is typically an off-white to beige crystalline solid.[1][6][7]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [6] |

| Molecular Weight | 200.08 g/mol | [6] |

| Appearance | Off-white to beige crystalline solid | [6][7][8] |

| Melting Point | 52-54 °C | [7][9] |

| Boiling Point | 264 °C | [7][9] |

| Flash Point | 113 °C | [7][8] |

| Solubility | Soluble in methanol, partially soluble in other organic solvents, insoluble in water. | [3][9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-N,N-dimethylaniline | [6] |

| CAS Number | 586-77-6 | [6][7] |

| InChI | 1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | [10] |

| InChIKey | XYZWMVYYUIMRIZ-UHFFFAOYSA-N | [10] |

| SMILES | CN(C)c1ccc(Br)cc1 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-bromo-N,N-dimethylaniline are crucial for obtaining high-purity material for research and development.

Synthesis Protocols

Several methods for the synthesis of 4-bromo-N,N-dimethylaniline have been reported. Below are two common procedures.

Protocol 1: Bromination of N,N-dimethylaniline

This method involves the direct bromination of N,N-dimethylaniline using bromine in glacial acetic acid.[11]

-

Materials:

-

N,N-dimethylaniline (10 g)

-

Glacial acetic acid

-

Bromine (6.6 g)

-

Water

-

Alcohol (for recrystallization)

-

-

Procedure:

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

-

Dilute the reaction mixture with water to precipitate the product.

-

Filter the precipitate.

-

Recrystallize the crude product from alcohol to yield pure 4-bromo-N,N-dimethylaniline. The expected yield is almost theoretical (16-17 g).[11]

-

Protocol 2: N,N-dimethylation of 4-bromoaniline

This procedure describes the methylation of 4-bromoaniline using paraformaldehyde and sodium cyanoborohydride.[12]

-

Materials:

-

4-bromoaniline (p-bromoaniline) (1.559 g)

-

Paraformaldehyde (18.6 mmol)

-

Glacial acetic acid (15 mL)

-

Sodium cyanoborohydride (1.13 g, 17.98 mmol)

-

5M aqueous sodium hydroxide solution (60 mL)

-

Ethyl acetate (for extraction)

-

Water

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Prepare a stirred slurry of 1.559 g of p-bromoaniline and 18.6 mmol of paraformaldehyde in 15 mL of glacial acetic acid at 0 °C.

-

To this slurry, add 1.13 g of sodium cyanoborohydride.

-

Stir the resulting mixture at 0 °C for 25 minutes.

-

Remove the ice bath and heat the mixture to 65 °C.

-

Stir the mixture at 65 °C for 3 hours.

-

Pour the hot reaction mixture over 60 mL of 5M aqueous sodium hydroxide solution.

-

Dilute the mixture with 30 mL of ethyl acetate and separate the layers.

-

Extract the aqueous layer twice with 20 mL of ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated aqueous sodium chloride solution (20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the dried solution and concentrate to obtain the product.

-

Purification Protocol

Purification of 4-bromo-N,N-dimethylaniline is typically achieved through recrystallization or distillation.[9][11]

-

Recrystallization:

-

The crude product can be recrystallized from alcohol to yield white plates of the pure compound.[11]

-

-

Distillation:

-

For further purification, the compound can be refluxed with two equivalents of acetic anhydride for 3 hours, followed by fractional distillation under reduced pressure.[9]

-

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Caption: Synthesis of 4-bromo-N,N-dimethylaniline via Bromination.

Caption: Synthesis via N,N-dimethylation of 4-bromoaniline.

Applications in Research and Drug Development

4-Bromo-N,N-dimethylaniline is a key intermediate in the synthesis of various organic molecules with applications in pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Synthesis: It is a crucial precursor for the synthesis of Mifepristone, a medication used in reproductive health.[4][5] Its versatile reactivity makes it a valuable building block for creating a wide range of specialty chemicals and active pharmaceutical ingredients (APIs).[4][3]

-

Agrochemicals: The compound is utilized in the development of novel agrochemicals to enhance crop protection.[1]

-

Dye Manufacturing: It also finds applications in the synthesis of dyes.[1][3]

-

Analytical Chemistry: 4-Bromo-N,N-dimethylaniline has been used as an internal standard in the determination of iodine in various samples, including pharmaceuticals and food products.[9]

Safety and Handling

4-Bromo-N,N-dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation.[7]

Table 3: GHS Hazard Statements

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [6] |

| H312 | Harmful in contact with skin | [6] |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H332 | Harmful if inhaled | [6] |

-

Handling: Use personal protective equipment, including gloves, safety goggles, and a dust mask. Avoid contact with skin, eyes, and clothing.[13] Ensure adequate ventilation and avoid dust formation.[8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][8] It is incompatible with strong oxidizing agents, acids, and metals.[9][14]

Conclusion

4-Bromo-N,N-dimethylaniline is a commercially important chemical intermediate with well-defined properties and synthetic routes. Its utility in the pharmaceutical and agrochemical industries underscores its significance in organic synthesis. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 10. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for 4-bromo-N,2-dimethylaniline, a halogenated aniline derivative of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental procedures for this specific molecule in published literature, this document outlines two primary plausible synthesis routes based on well-established organic chemistry principles and analogous reactions reported for similar compounds.

Route 1: Direct Bromination of N,2-dimethylaniline

The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution of N,2-dimethylaniline. The amino and methyl groups are activating and ortho, para-directing. Given that the para position to the strongly activating amino group is unoccupied and sterically accessible, direct bromination is expected to yield the desired 4-bromo product.

Proposed Experimental Protocol:

A potential method for the direct bromination of N,2-dimethylaniline can be adapted from standard bromination procedures for activated aromatic compounds.

-

Dissolution: Dissolve N,2-dimethylaniline in a suitable inert solvent such as glacial acetic acid, dichloromethane, or chloroform. The reaction should be conducted in a flask equipped with a magnetic stirrer and under a fume hood.

-

Cooling: Cool the solution to 0-5°C using an ice bath to control the reaction's exothermicity and minimize the formation of side products.

-

Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., molecular bromine or N-bromosuccinimide) in the same solvent to the cooled solution of N,2-dimethylaniline with continuous stirring. The stoichiometry should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate solution. Neutralize the acid if necessary with a base such as sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Route 2: Multi-step Synthesis from 2-Methylaniline

An alternative, more controlled pathway involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). This route offers better regioselectivity by protecting the reactive amino group before bromination.

Logical Workflow for Multi-step Synthesis

Caption: Multi-step synthesis of this compound from 2-methylaniline.

Detailed Experimental Protocols for Key Steps:

The following protocols are based on the synthesis of the intermediate, 4-bromo-2-methylaniline, and can be followed by a standard N-methylation step.

Step 1: Arylamine Protection (Acetylation)

-

Procedure: In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 10-11g of 2-methylaniline and 11-13g of acetic anhydride. Maintain the temperature at 50-70°C with continuous stirring. After the reaction, cool the mixture and pour it into cold water to precipitate the product. The resulting white, needle-shaped crystals of N-(2-methylphenyl)acetamide are then washed and dried[1].

Step 2: Bromination

-

Procedure: In a single-port flask, add the N-(2-methylphenyl)acetamide produced in the previous step, 17-18g of N-bromosuccinimide (NBS), and 40-60mL of a suitable solvent like carbon tetrachloride. The mixture is stirred rapidly and refluxed for 4 hours. After cooling, the solid N-(4-bromo-2-methylphenyl)acetamide is collected, washed with hot solvent, and dried[1].

Step 3: Hydrolysis (Deprotection)

-

Procedure: Add the N-(4-bromo-2-methylphenyl)acetamide to a beaker with 25-35mL of concentrated hydrochloric acid and 45-55mL of dioxane. Reflux the mixture for 1.5-2.5 hours. After reflux, neutralize the reaction solution with an ammoniacal liquor to a pH of 8-10. The resulting 4-bromo-2-methylaniline is then isolated through liquid-liquid extraction and dried[1].

Step 4: N-Methylation

-

Procedure: The final step involves the N-methylation of 4-bromo-2-methylaniline. While a direct protocol for this specific substrate is not available, methods for N-methylation of similar anilines can be employed. A common procedure involves reacting the aniline with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like potassium carbonate in an inert solvent like acetonitrile or DMF. The reaction progress would be monitored by TLC, and the final product, this compound, would be purified using standard techniques like column chromatography.

Quantitative Data Summary

As direct synthesis data for this compound is scarce, the following table summarizes reactant quantities for the synthesis of the key intermediate, 4-bromo-2-methylaniline, as described in the multi-step pathway.

| Step | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Solvent | Quantity | Conditions |

| 1. Protection | 2-Methylaniline | 10-11 g | Acetic Anhydride | 11-13 g | - | - | 50-70°C |

| 2. Bromination | N-(2-methylphenyl)acetamide | (from prev. step) | N-Bromosuccinimide | 17-18 g | CCl4 | 40-60 mL | Reflux, 4h |

| 3. Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | (from prev. step) | Conc. HCl | 25-35 mL | Dioxane | 45-55 mL | Reflux, 1.5-2.5h |

Conclusion

The synthesis of this compound can be approached through two primary routes: direct bromination of N,2-dimethylaniline or a more controlled multi-step synthesis starting from 2-methylaniline. The direct bromination route is simpler but may require careful optimization to ensure regioselectivity and avoid polybromination. The multi-step synthesis, involving protection, bromination, deprotection, and final N-methylation, offers greater control over the final product's structure, though it is more labor-intensive. The choice of pathway will depend on the desired purity, yield, and the scale of the synthesis. Further experimental validation is necessary to optimize the reaction conditions for either route to achieve the highest efficiency and purity of this compound.

References

Spectroscopic Data of 4-bromo-N,N-dimethylaniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-N,N-dimethylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. For clarity, this guide focuses on the N,N-dimethyl isomer, as spectroscopic data for this compound is more readily available than for other isomers that could be inferred from the name "4-bromo-N,2-dimethylaniline". The guide details the methodologies for acquiring spectroscopic data and presents the data in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-N,N-dimethylaniline.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) |

| ~6.60 | Doublet | 2H | Ar-H (meta to -N(CH₃)₂) |

| ~2.93 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~150.1 | C-N |

| ~131.8 | C-Br |

| ~114.1 | Ar-CH (ortho to -N(CH₃)₂) |

| ~112.5 | Ar-CH (meta to -N(CH₃)₂) |

| ~40.4 | -N(CH₃)₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Strong | C-H stretch (aliphatic) |

| ~1600 | Strong | C=C stretch (aromatic) |

| ~1500 | Strong | C=C stretch (aromatic) |

| ~1350 | Strong | C-N stretch |

| ~810 | Strong | C-H bend (p-disubstituted) |

| ~500 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 200/202 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 185/187 | Medium | [M-CH₃]⁺ |

| 120 | High | [M-Br]⁺ |

| 105 | Medium | [M-Br-CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-bromo-N,N-dimethylaniline[1][2]

-

Reaction Setup : Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Bromination : While stirring, slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid from the dropping funnel. Maintain the reaction temperature below 10°C using an ice bath.

-

Precipitation : After the addition is complete, pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Isolation : The product, 4-bromo-N,N-dimethylaniline, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification : Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a ~5-10 mg/mL solution of 4-bromo-N,N-dimethylaniline in deuterated chloroform (CDCl₃).

-

Instrumentation : Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of 4-bromo-N,N-dimethylaniline with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition : Scan a mass range of approximately m/z 40-500.

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity).

Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 4-bromo-N,N-dimethylaniline.

Caption: Workflow for the characterization of 4-bromo-N,N-dimethylaniline.

Technical Guide to the Physical Characteristics of Brominated Dimethylaniline Isomers

A Note on Nomenclature: The compound "4-bromo-N,2-dimethylaniline" is not found in standard chemical literature and databases. It is likely that this name is an ambiguous reference to a related, well-documented isomer. This guide provides a detailed overview of the physical characteristics of the three most probable compounds the name could refer to: 4-bromo-N,N-dimethylaniline , 4-bromo-2-methylaniline , and 4-bromo-2,6-dimethylaniline .

This document is intended for researchers, scientists, and professionals in drug development, providing key physical data, experimental methodologies, and a logical framework for understanding these compounds.

Isomer Identification and Relationship

The user's query for "this compound" is ambiguous. The diagram below illustrates the relationship between the ambiguous term and the distinct, well-defined chemical isomers for which data is available. This guide will focus on providing data for these specific isomers.

An In-depth Technical Guide to 4-bromo-N,2-dimethylaniline

Introduction

4-bromo-N,2-dimethylaniline is a substituted aromatic amine. Its structure comprises a benzene ring substituted with a bromine atom at the para-position (4), a methyl group at the ortho-position (2), and an N-methyl group on the amino moiety. As a substituted aniline, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, where aniline derivatives are foundational building blocks.[1][2] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the secondary amine and the substituted aromatic ring offer sites for further functionalization.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of this compound have not been extensively documented. However, we can predict its properties based on its constituent parts and comparison with analogous structures like 4-bromo-2-methylaniline and N-methylaniline.

Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₀BrN | - |

| Molecular Weight | 200.08 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | Based on the melting point of 4-bromo-2-methylaniline (57-59 °C).[3] |

| Melting Point | Estimated to be in the range of 40-60 °C | N-methylation may slightly lower the melting point compared to the primary amine. |

| Boiling Point | Estimated to be > 240 °C | The boiling point of 4-bromo-2-methylaniline is 240 °C.[3] N-methylation is expected to slightly increase the boiling point. |

| Solubility | Predicted to be soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) and insoluble in water. | Typical for substituted anilines. |

| pKa | Estimated to be around 4-5 | The pKa of N-methylaniline is approximately 4.85. The electron-withdrawing bromine and electron-donating methyl group on the ring will influence the basicity of the nitrogen. |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet or doublet depending on coupling with the N-H proton, around 2.8-3.0 ppm), the aromatic methyl group (a singlet around 2.1-2.3 ppm), the N-H proton (a broad singlet), and the aromatic protons on the substituted ring (in the range of 6.5-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons, as well as six aromatic carbon signals, with the carbon attached to the bromine atom being significantly downfield.

-

IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching vibration for a secondary amine in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and methyl groups, C=C stretching for the aromatic ring, and a C-N stretching vibration.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Synthesis and Reactivity

Proposed Synthesis: N-methylation of 4-bromo-2-methylaniline

A plausible and common method for the synthesis of this compound is the N-methylation of the readily available precursor, 4-bromo-2-methylaniline.[4]

This protocol is a general method for the N-methylation of anilines.

Materials:

-

4-bromo-2-methylaniline

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1 equivalent) in methanol.

-

To this solution, add formaldehyde (1.2 equivalents) and stir at room temperature for 1 hour to form the corresponding imine or aminal intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the secondary N-methylamino group, the activated aromatic ring, and the bromine substituent.

-

N-Methylamino Group: As a secondary amine, it can undergo further N-alkylation to form a tertiary amine. It can also be acylated, sulfonylated, and participate in other reactions typical of secondary anilines.

-

Aromatic Ring: The N-methylamino and the 2-methyl groups are both electron-donating and ortho-, para-directing groups.[5] This makes the aromatic ring highly activated towards electrophilic aromatic substitution. The positions ortho and para to the strongly activating N-methylamino group are the most likely sites for further substitution.

-

Bromine Atom: The carbon-bromine bond provides a site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Potential Applications in Drug Development and Research

Substituted anilines are a cornerstone in medicinal chemistry, forming the core of many therapeutic agents.[1][2] Given its structure, this compound could serve as a valuable intermediate in the following areas:

-

Kinase Inhibitors: Many kinase inhibitors used in oncology feature anilino-pyrimidine or anilino-quinazoline scaffolds.[6] The substituted aniline moiety can be crucial for binding to the hinge region of the kinase domain.

-

Agrochemicals: Substituted anilines are common in herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for novel agrochemical discovery.

-

Materials Science: Aniline derivatives can be polymerized to form conductive polymers.[7] N-alkylation can influence the solubility and processing properties of these materials.

Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Logical relationships of potential reactivity for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of Brominated N,N-Dimethylaniline Derivatives

This technical guide is intended for researchers, scientists, and professionals in drug development who handle brominated N,N-dimethylaniline derivatives. It outlines the essential safety protocols, handling procedures, and emergency responses required to work safely with these compounds.

Chemical and Physical Properties

The properties of 4-bromo-N,N-dimethylaniline are summarized below. These values provide a baseline for understanding the physical characteristics of similar brominated aniline compounds.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Appearance | Off-white to beige crystalline solid | [1][3] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 264 °C | [1] |

| Flash Point | > 112 °C / > 233.6 °F | [2] |

| Solubility | Insoluble in water; Soluble in methanol.[4] | |

| log Pow | 3.06 | [2] |

Toxicological Data

4-bromo-N,N-dimethylaniline is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause skin and serious eye irritation.[3] A significant hazard associated with aromatic amines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3][5]

| Toxicity Metric | Value | Reference |

| LD50 Oral | 500.1 mg/kg | |

| LC50 Inhalation | 1.5 mg/l (4 h) | |

| LD50 Dermal | 1,100 mg/kg |

GHS Hazard Information

The Globally Harmonized System (GHS) classification for 4-bromo-N,N-dimethylaniline indicates several hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][6] |

Signal Word: Warning[7]

-

GHS07 (Exclamation Mark)

Precautionary Statements: [1][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid formation of dust and aerosols.[9]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[2][11]

A common method for the synthesis of 4-bromo-N,N-dimethylaniline involves the bromination of N,N-dimethylaniline.

Materials:

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Bromine

Procedure: [12]

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

-

Upon completion of the addition, dilute the reaction mixture with water to precipitate the product.

-

Filter the precipitated 4-bromo-N,N-dimethylaniline.

-

Recrystallize the crude product from alcohol to obtain purified white plates.

Another synthetic route involves the methylation of 4-bromoaniline using dimethyl carbonate.[13]

Materials:

-

4-bromoaniline

-

Dimethyl carbonate

-

Zeolite catalyst (e.g., 0.72KNaX-BS)

Procedure: [13]

-

Charge a pressure microreactor with the zeolite catalyst (5-10 wt%), 100 mmol of 4-bromoaniline, and 400 mmol of dimethyl carbonate.

-

Seal the reactor and heat to 150 °C for 1 hour.

-

After cooling to room temperature, open the reactor and filter the reaction mixture through a bed of Al₂O₃.

-

Distill off the excess dimethyl carbonate.

-

The residue can be purified by distillation under reduced pressure or by crystallization from ethanol.

Emergency Procedures

Immediate medical attention is required in case of exposure.

-

General Advice: Consult a physician and show them the Safety Data Sheet.[9][11]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9][11]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][11]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[1][11]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Special Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[11]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9][11]

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9][11]

-

Environmental Precautions: Do not let the product enter drains.[9][11]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9][11]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2][11]

-

Conditions to Avoid: No specific data available, but generally for related anilines, avoid excess heat, exposure to light, and air.[11][14]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and metals.[2][11]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][11]

Logical Relationships in Handling

A systematic approach is crucial for the safe handling of 4-bromo-N,N-dimethylaniline and its analogs in a laboratory setting.

References

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 5. 4-Bromo-N,N-dimethylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. echemi.com [echemi.com]

- 8. 4-Bromo-N,N-dimethylaniline(586-77-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bdmaee.net [bdmaee.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

4-bromo-N,2-dimethylaniline solubility profile

An In-depth Technical Guide to the Solubility Profile of 4-bromo-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.

Compound Overview

This compound is an aromatic amine derivative with the chemical formula C₈H₁₀BrN.[1] It typically appears as an off-white or beige crystalline solid.[2][3] The molecule's structure, featuring a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group, dictates its physicochemical properties, including its solubility. The bromine atom serves as a good leaving group in various chemical reactions, while the electron-donating dimethylamino group can activate the aromatic ring.[4]

Key Physicochemical Properties:

Solubility Profile

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound.[7][8] The large, mostly non-polar aromatic structure suggests poor solubility in polar solvents like water, while its organic nature indicates better solubility in organic solvents. The tertiary amine group, however, allows for salt formation in acidic solutions, which can significantly increase aqueous solubility.

Quantitative and Qualitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Insoluble[5][9] | The hydrophobic benzene ring and bromine atom outweigh the hydrophilic contribution of the amine group.[10] |

| Methanol | 100 g/L[9] | Soluble.[5] |

| Chloroform | Soluble[5] | |

| Diethyl Ether | Soluble | As a mostly non-polar compound, it is expected to dissolve in a weakly polar solvent like ether.[11] |

| Other Organic Solvents | Partially Soluble[1] | Generally soluble in common organic solvents due to its nonpolar, aromatic nature.[10] |

| Aqueous HCl | Soluble | The basic dimethylamino group reacts with acid to form a more soluble hydrochloride salt.[11] |

| Aqueous NaOH | Insoluble | As a weak base, it is not expected to react with or dissolve in a basic solution.[11] |

| Aqueous NaHCO₃ | Insoluble | Sodium bicarbonate is not a strong enough acid to protonate the amine.[11] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, purification, and formulation. Below are standard methodologies for assessing the solubility of a solid compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can indicate the presence of acidic or basic functional groups.[12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer or shaker

-

Graduated pipettes or burette

-

Solvents: Deionized water, Methanol, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq)

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[12]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[12]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[7][12] Observe if the solid dissolves.

-

If the compound dissolves completely, it is classified as "soluble."

-

If some solid remains but appears to have diminished, it can be classified as "partially soluble."

-

If the solid remains unchanged, it is classified as "insoluble."

-

Repeat the procedure for each solvent.

-

For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the precise solubility of a compound.[13]

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker and agitate it for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

After agitation, allow the solution to stand undisturbed for several hours to let undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.

-

Quantitatively dilute the saturated solution sample to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a key chemical interaction.

Caption: General workflow for qualitative solubility determination.

Caption: Reaction increasing solubility in aqueous acid.

Safety and Handling

This compound is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6][14] Causes skin and serious eye irritation.[2][3][6][14] May cause respiratory irritation.[9][15][16]

-

Handling: Use only in a well-ventilated area or under a fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][14] Avoid breathing dust.[6] Wash hands thoroughly after handling.[2]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] The compound is noted to be sensitive to light.[4][17]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately large, weakly basic organic molecule. It is insoluble in water but shows good solubility in polar organic solvents like methanol and is also soluble in less polar solvents such as chloroform and diethyl ether. Its basicity allows for dissolution in aqueous acidic solutions through the formation of a soluble salt. This comprehensive solubility profile is essential for its effective use in organic synthesis, particularly in the development of pharmaceuticals and dye chemistry.

References

- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 2. chemos.de [chemos.de]

- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. 4-Bromo-N,N-dimethylaniline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. bdmaee.net [bdmaee.net]

An In-depth Technical Guide to the Discovery and History of 4-Bromo-Dimethylaniline Isomers

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of key 4-bromo-dimethylaniline isomers. Aimed at researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways. The focus is on providing a practical and in-depth resource for laboratory and research applications.

Introduction and Historical Context

The study of halogenated anilines has been a cornerstone of organic chemistry for over a century, driven by their utility as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Among these, the brominated derivatives of dimethylaniline have garnered significant attention. While the specific compound "4-bromo-N,2-dimethylaniline" is not prominently featured in chemical literature under this exact nomenclature, it is likely to refer to one of several isomers, most plausibly 4-bromo-N,N-dimethylaniline or 4-bromo-N-methyl-2-methylaniline . This guide will address the most common and well-documented isomers.

The first synthesis of 4-bromo-N,N-dimethylaniline is reported to have occurred in the early 20th century during broader investigations into substituted aromatic amines.[1] Although specific details of its initial discovery are not extensively documented in readily available historical literature, its preparation follows the classical principles of electrophilic aromatic substitution on an activated benzene ring.[1] Similarly, the synthesis of other isomers, such as 4-bromo-2,6-dimethylaniline , was reported as early as 1901 in Chemische Berichte, highlighting the long-standing interest in these compounds.[2]

These molecules serve as critical building blocks in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are fundamental to medicinal chemistry.[1][3] Their applications extend to the production of analgesics, antiseptics, anti-inflammatory agents, dyes, and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of 4-bromo-dimethylaniline isomers are crucial for their handling, purification, and application in synthesis. The following table summarizes key quantitative data for the most common isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | 200.08 | 52-55 | 264 | White to pale yellow crystalline solid[1][3][4] |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | C₈H₁₀BrN | 200.08 | 48-51 | - | Yellow to orange liquid or solid[5][6] |

| 4-Bromo-2,3-dimethylaniline | 22364-25-6 | C₈H₁₀BrN | 200.08 | - | - | Viscous purple oil[5] |

| 4-Bromo-2,5-dimethylaniline | 52363-57-8 | C₈H₁₀BrN | 200.08 | - | - | Data not readily available |

| 4-Bromo-2-methylaniline | 583-75-5 | C₇H₈BrN | 186.05 | 27-29 | 241 | - |

Synthesis and Experimental Protocols

The synthesis of 4-bromo-dimethylaniline isomers primarily involves the electrophilic bromination of the corresponding dimethylaniline precursor. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the reaction.

Synthesis of 4-Bromo-N,N-dimethylaniline

This is a classic example of electrophilic aromatic substitution where the strongly activating dimethylamino group directs the incoming electrophile (bromine) to the para position.

Experimental Protocol:

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

-

Upon completion of the addition, dilute the reaction mixture with water.

-

The product, 4-bromo-N,N-dimethylaniline, will precipitate out of the solution.

-

Filter the precipitate and recrystallize it from alcohol to obtain white crystalline plates.

-

The expected yield is nearly quantitative (16-17 g).[4]

References

An In-depth Technical Guide to 4-bromo-N,2-dimethylaniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N,2-dimethylaniline and its related derivatives. It covers their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry and materials science. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes and biological pathways.

Core Compound: this compound

This compound, also known as 4-bromo-2-methyl-N-methylaniline, is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the aniline scaffold, provides multiple sites for functionalization, making it a valuable precursor for the synthesis of a wide range of more complex molecules.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their handling, reactivity, and application. A summary of these properties is presented in Table 1.

| Property | 4-bromo-N,N-dimethylaniline | 4-bromo-2,3-dimethylaniline | 4-bromo-2,6-dimethylaniline |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1][2] | 200.08 g/mol [3] | 200.08 g/mol |

| Melting Point | 52-54 °C[4] | - | 48-51 °C[5] |

| Boiling Point | 264 °C[4] | - | - |

| Appearance | White to gray or light blue crystalline solid[6] | Viscous purple oil[5] | - |

| Solubility | Soluble in methanol, insoluble in water[6] | - | - |

| CAS Number | 586-77-6[1] | 22364-25-6[3] | 24596-19-8 |

Synthesis of 4-bromo-dimethylaniline Isomers

The synthesis of 4-bromo-dimethylaniline isomers can be achieved through various methods, primarily involving the bromination of the corresponding dimethylaniline or the methylation of bromoaniline.

Method 1: Bromination of N,N-dimethylaniline

A common method for the synthesis of 4-bromo-N,N-dimethylaniline is the direct bromination of N,N-dimethylaniline.

Experimental Protocol:

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Gradually add a solution of 6.6 g of bromine in glacial acetic acid to the stirred solution.

-

After the addition is complete, dilute the reaction mixture with water to precipitate the product.

-

Filter the precipitate and recrystallize from alcohol to obtain 4-bromo-N,N-dimethylaniline.

-

The reported yield is almost theoretical (16-17 g), and the product is obtained as white plates with a melting point of 55 °C.[7]

Method 2: Methylation of 4-bromoaniline

An alternative route involves the N-methylation of 4-bromoaniline.

Experimental Protocol:

-

To a stirred slurry of p-bromoaniline (1.559 g) and paraformaldehyde (18.6 mmol) in glacial acetic acid (15 mL) at 0 °C, add sodium cyanoborohydride (1.13 g, 17.98 mmol).

-

Stir the mixture at 0 °C for 25 minutes.

-

Remove the ice bath and heat the mixture to 65 °C for 3 hours.

-

Pour the hot reaction mixture over a 5M aqueous sodium hydroxide solution (60 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[8]

The synthesis of 4-bromo-2-methylaniline can be achieved through a multi-step process involving protection, bromination, and deprotection.[9]

Experimental Workflow:

Experimental Protocol:[9]

-

Arylamine Protection: React ortho-toluidine (10-11 g) with acetic anhydride (11-13 g) at 50-70 °C. Cool the reaction mixture and pour it into cold water to precipitate N-(2-methylphenyl)acetamide.

-

Bromination: Reflux the N-(2-methylphenyl)acetamide with N-bromosuccinimide (17-18 g) in carbon tetrachloride (40-60 mL) for 4 hours. Cool the mixture and wash the solid with hot water to obtain N-(4-bromo-2-methylphenyl)acetamide.

-

Hydrolysis: Reflux the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid (25-35 mL) in dioxane (45-55 mL) for 1.5-2.5 hours. Neutralize the reaction mixture with ammonia to a pH of 8-10. Extract the aqueous layer with an organic solvent and dry with anhydrous magnesium sulfate to obtain 4-bromo-2-methylaniline.

Experimental Protocol:

-

Dissolve 3 g of 2,3-dimethylaniline in 10 mL of DMF.

-

Add a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) dropwise.

-

Stir the mixture for approximately 5 hours.

-

Extract the product with ethyl acetate, wash with water and saturated brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation and purify by column chromatography (10% ethyl acetate/petroleum ether) to yield approximately 4.6 g of the product (82% yield).[5]

Experimental Protocol:

-

Slowly add a solution of hydrochloric acid (20 mL) and water (200 mL) to 12.4 g (102 mmol) of 2,6-dimethylaniline until the pH is less than 2.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add liquid bromine (12.5 g, 125 mmol) over 2 hours.

-

Allow the reaction to proceed at room temperature.

-

Filter the resulting solid and then slowly add a saturated sodium carbonate aqueous solution to adjust the pH to greater than 12.

-

Extract the product with petroleum ether (3 x 50 mL), dry with sodium sulfate, and concentrate.

-

Crystallize from petroleum ether at -10 °C overnight to obtain 13.7 g of purple needle-shaped crystals (67% yield) with a melting point of 47.3-48.0 °C.

Derivatives of 4-bromo-dimethylanilines and Their Applications

The bromine atom in 4-bromo-dimethylaniline derivatives serves as a versatile handle for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

Antibacterial Derivatives: Pyrazine Carboxamides

A notable class of derivatives with significant biological activity are pyrazine carboxamides synthesized from 4-bromo-3-methylaniline. These compounds have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[10]

The synthesis involves a two-step process: first, the formation of an amide bond between pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

General Synthetic Workflow:

Experimental Protocol (Suzuki Coupling):[11]

-

In a round-bottom flask, mix the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

-

Add 3 mL of a suitable solvent system (e.g., water-ethyl alcohol blend).

-

Stir the mixture at room temperature for the required time.

-

Extract the reaction solution with diethyl ether (4 x 10 mL).

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate (9:1 v/v) eluent.

Several synthesized pyrazine carboxamide derivatives exhibited significant antibacterial activity against XDR S. Typhi. The quantitative data for their activity is summarized in Table 2.

| Compound | R-group on Aryl Moiety | MIC (mg/mL) | MBC (mg/mL) | IC₅₀ (µM) for Alkaline Phosphatase Inhibition |

| 5a | Phenyl | 50 | 100 | - |

| 5b | 4-Methylphenyl | 25 | 50 | - |

| 5c | 4-Methoxyphenyl | 12.5 | 25 | - |

| 5d | 4-Chlorophenyl | 6.25 | 12.5 | 1.469 ± 0.02 |

| Data from[10] |

The proposed mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[12][13][14] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to double-strand breaks in the DNA, ultimately causing cell death.[12][14]

Signaling Pathway: DNA Gyrase Inhibition:

References

- 1. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 5. 4-Bromo-2,3-dimethylaniline | 22364-25-6 | Benchchem [benchchem.com]

- 6. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of 4-bromo-N,2-dimethylaniline from 2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-bromo-N,2-dimethylaniline, a valuable intermediate in the preparation of various biologically active compounds. The synthesis is a two-step process commencing with the regioselective bromination of 2-methylaniline to yield 4-bromo-2-methylaniline. This intermediate is then subjected to N,N-dimethylation to afford the final product. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound serves as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a substituted aniline, is a common motif in many biologically active molecules. This protocol provides a reliable and reproducible method for its preparation from readily available starting materials. The first step involves the selective bromination of 2-methylaniline at the para position relative to the amino group. The subsequent N-methylation of the resulting 4-bromo-2-methylaniline completes the synthesis.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Bromination of 2-methylaniline

Step 2: N,N-dimethylation of 4-bromo-2-methylaniline

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-methylaniline

This protocol is adapted from a patented procedure for the para-bromination of ortho-alkylanilines.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Dissolve 10.7 g (0.1 mol) of 2-methylaniline in 260 mL of dichloromethane and add it to the flask. Cool the mixture to 5-10 °C using an ice bath.

-

Bromination: In the dropping funnel, prepare a solution of 16.6 g (0.104 mol) of bromine in 40 mL of dichloromethane. Add the bromine solution dropwise to the stirred 2-methylaniline solution over a period of 30 minutes, ensuring the temperature is maintained between 5 °C and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Slowly add 65 mL of a 7% (w/v) aqueous sodium hydroxide solution to the reaction mixture to neutralize the hydrobromic acid formed.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer with 10 mL of dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methylaniline. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a general method for the N,N-dimethylation of anilines using formaldehyde and a reducing agent.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-bromo-2-methylaniline obtained from the previous step.

-

Reagent Addition: Add 100 mL of tetrahydrofuran to the flask. To this solution, add 3.9 g of paraformaldehyde and 7.9 g (0.13 mol) of sodium cyanoborohydride.

-

Reaction Initiation: At room temperature (23 °C), add 7.3 mL (0.13 mol) of glacial acetic acid dropwise to the mixture.

-

Reaction Conditions: Heat the resulting mixture to 50 °C and stir for 18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully partition the mixture between a saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).

-

Extraction: Separate the layers and extract the aqueous layer twice with 40 mL of diethyl ether each time.

-

Purification: Combine the organic layers and wash sequentially with water (2 x 60 mL) and saturated aqueous sodium chloride solution (3 x 40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Step 1: Bromination | Step 2: N,N-dimethylation |

| Starting Material | 2-methylaniline | 4-bromo-2-methylaniline |

| Reagents | Bromine, Dichloromethane, Sodium Hydroxide | Paraformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid, Tetrahydrofuran |

| Temperature (°C) | 5 - 10 | 50 |

| Reaction Time (h) | 1 | 18 |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Purification Method | Recrystallization or Column Chromatography | Column Chromatography |

| Expected Yield | High | Moderate to High |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Sodium cyanoborohydride is toxic and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions using 4-bromo-N,2-dimethylaniline. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][3] It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[1][4][5] The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps: